1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
Scientific Research Applications
Antimicrobial and Antitumor Activities
- A pyrimidinethione derivative, synthesized from 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, exhibited significant antitumor and antimicrobial activities (Ramadan, El‐Helw, & Sallam, 2019).
Synthesis of Novel Compounds
- The condensation of 5-aminouracil with aromatic aldehydes, involving this compound, led to the formation of new 5-(3,5-diphenyl-1,2,4-oxadiazol-4(5H)-yl)pyrimidine-2,4(1H,3H)-diones (Jakubiec & Walczak, 2011).
Thermal and Spectral Studies
- Thermal and 1H NMR studies of some azo derivatives of barbituric acid, closely related to this compound, showed strong intramolecular hydrogen bonding (Chandra & Ghosh, 1991).
Organic Phosphors
- Two organic phosphors synthesized from a compound structurally similar to this compound displayed broadband photoluminescence emission spectrum, indicating potential applications in optical materials (Kumar et al., 2014).
Blood Pressure Lowering Effect
- Pyrimidine 2,4,6-trione derivatives, including those similar to this compound, demonstrated potential as antihypertensive agents due to their L-type calcium channel blockade activity (Irshad et al., 2022).
Antiviral Activity
- Certain derivatives of this compound showed promising in vitro antiviral activity against herpes simplex virus (Tantawy et al., 2012).
X-ray Crystallography Studies
- The crystal structure of 1,3,5-trimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrithione, a related compound, was elucidated, showing important intermolecular interactions and conjugation patterns (Takechi et al., 2010).
Properties
IUPAC Name |
1,3-diphenyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQJKKPQBMSWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251346 | |
Record name | 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204899 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7391-60-8 | |
Record name | 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7391-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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